Topaquinone
Overview
Description
Topaquinone is a redox cofactor derived from the amino acid tyrosine. It is primarily found in copper-containing amine oxidases, where it plays a crucial role in the catalytic activity of these enzymes. The structure of this compound was first identified in 1990, and it is known for its involvement in the oxidative deamination of primary amines to aldehydes, ammonia, and hydrogen peroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Topaquinone is synthesized through a post-translational modification of a tyrosine residue in the presence of copper ions and molecular oxygen. This process involves the autocatalytic oxidation of tyrosine to dopaquinone, which subsequently undergoes further oxidation to form this compound .
Industrial Production Methods: the enzymatic synthesis involving copper amine oxidases can be replicated in vitro for research purposes .
Chemical Reactions Analysis
Types of Reactions: Topaquinone undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Copper ions and molecular oxygen are essential for the oxidation of tyrosine to this compound.
Reduction: Amine substrates are commonly used in the reduction of this compound.
Substitution: Acetic anhydride and acidic catalysts are used in the Thiele-Winter acetoxylation method to prepare hydroxyquinone derivatives.
Major Products Formed:
Scientific Research Applications
Topaquinone has a wide range of scientific research applications, including:
Mechanism of Action
Topaquinone exerts its effects through its role as a redox cofactor in copper amine oxidases. The mechanism involves the following steps:
Oxidative Deamination: this compound catalyzes the oxidative deamination of primary amines to aldehydes, ammonia, and hydrogen peroxide.
Formation of Schiff Base: The amine substrate nucleophilically attacks the oxidized form of this compound, forming a Schiff base intermediate.
Reduction to Aminoresorcinol: The Schiff base intermediate is reduced to an aminoresorcinol form, which can equilibrate with a semiquinone radical.
The molecular targets include the amine substrates and the copper ion at the active site of the enzyme. The pathways involved are primarily related to the redox cycling of this compound and the catalytic activity of copper amine oxidases .
Comparison with Similar Compounds
- Pyrroloquinoline Quinone (PQQ)
- Tryptophan Tryptophenylquinone (TTQ)
- Hydroxyquinones
Topaquinone’s distinct properties and specific biological roles make it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
(2S)-2-amino-3-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11H,1,10H2,(H,14,15)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRFBISQAMHSIX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=O)C1=O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=O)C1=O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982735 | |
Record name | 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40982735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Topaquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64192-68-3, 135791-48-9 | |
Record name | 6-Hydroxydopa quinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064192683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Topaquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135791489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-hydroxydopa quinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40982735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-TOPAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAG3GKA51Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Topaquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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